
3-(6-Aminopyridin-3-yl)propanoic acid
Overview
Description
3-(6-Aminopyridin-3-yl)propanoic acid is a derivative of pyridine, characterized by the presence of an amino group at the 6th position of the pyridine ring and a propanoic acid moiety attached to the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromopyridine.
Amination: The bromine atom is replaced with an amino group through a nucleophilic substitution reaction using ammonia or an amine.
Chain Extension: The resulting 6-aminopyridine undergoes a chain extension reaction with acrylonitrile, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity .
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits characteristic acid-base behavior due to its amino and carboxylic acid groups:
- Protonation/Deprotonation :
Reaction | Conditions | Product |
---|---|---|
Protonation of amino group | HCl (aqueous) | This compound hydrochloride |
Deprotonation of carboxylic acid | NaOH (pH > 5) | Sodium 3-(6-aminopyridin-3-yl)propanoate |
Esterification and Amidation
The carboxylic acid group participates in esterification and amidation reactions:
- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters .
- Amidation : Forms amides when treated with amines in the presence of coupling agents like EDC/HOBt .
Substitution Reactions
The amino group acts as a nucleophile in substitution reactions:
- Acylation : Reacts with acetyl chloride to form acetamide derivatives.
- Sulfonation : Forms sulfonamides when treated with sulfonyl chlorides .
Reaction | Reagents/Conditions | Product |
---|---|---|
Acetylation | AcCl, pyridine | 3-(6-Acetamidopyridin-3-yl)propanoic acid |
Sulfonation with tosyl chloride | TsCl, NaOH | 3-(6-Tosylamidopyridin-3-yl)propanoic acid |
Condensation and Cyclization
The compound undergoes cyclization reactions to form heterocyclic derivatives:
- Triazole Formation : Reacts with hydrazines in the presence of alum catalysts to yield triazole derivatives .
- Lactam Synthesis : Intramolecular cyclization under dehydrating conditions forms six-membered lactams .
Enzyme Inhibition and Biological Activity
Derivatives of this compound exhibit biological activity through interactions with enzymes:
- α-Amylase/α-Glucosidase Inhibition : Modifications at the amino or carboxylic acid group enhance inhibitory effects, relevant to diabetes management .
- Neuroprotection : Structural analogs show potential in modulating glutamate receptors.
Derivative | Target Enzyme | IC₅₀ (μM) |
---|---|---|
3-(6-Acetamidopyridin-3-yl)propanoic acid | α-Amylase | 12.4 ± 0.8 |
3-(6-Tosylamidopyridin-3-yl)propanoic acid | α-Glucosidase | 8.9 ± 0.6 |
Comparative Reactivity with Analogues
The reactivity of this compound differs from structurally related compounds due to substituent positioning:
Scientific Research Applications
Chemistry
- Building Block : Serves as a precursor in synthesizing more complex organic molecules.
- Reactivity Studies : The unique positioning of the amino group on the pyridine ring influences both chemical reactivity and biological activity.
Biology
- Biologically Active Compounds : Investigated for its role in synthesizing compounds with potential therapeutic properties.
- Structure–Activity Relationship (SAR) : Studies have shown that modifications to the amino group can enhance biological activity against various pathogens .
Medicine
- Therapeutic Potential : Research indicates potential anti-inflammatory and antimicrobial properties. For instance, derivatives have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticoagulant Properties : Some studies suggest its utility in inhibiting carboxypeptidase U, which could be beneficial in managing thrombotic conditions .
Anti-inflammatory Activity
A study demonstrated that derivatives of pyridine compounds exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests that modifications to the structure can enhance their therapeutic efficacy.
Antimicrobial Properties
Research focused on the antimicrobial efficacy of pyridine derivatives against various pathogens revealed that alterations to the amino group significantly improved bioactivity against Gram-positive bacteria. This underscores the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid moiety can participate in acid-base reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(6-Aminopyridin-3-yl)acrylate: Similar structure but with an acrylate group instead of a propanoic acid moiety.
6-Aminonicotinic acid: Contains an amino group at the 6th position but lacks the propanoic acid chain.
3-Pyridinepropanoic acid: Similar structure but without the amino group.
Uniqueness
3-(6-Aminopyridin-3-yl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
3-(6-Aminopyridin-3-yl)propanoic acid (CAS No. 446263-96-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a propanoic acid moiety attached to a pyridine ring, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated significant antiproliferative activity with an IC50 value in the low micromolar range against certain tumor cells, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in bacterial fatty acid biosynthesis. This inhibition can lead to antibacterial effects, making it a candidate for treating bacterial infections .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Fatty Acid Synthesis : By targeting FabI, an enzyme crucial for bacterial fatty acid synthesis, the compound disrupts lipid biosynthesis in bacteria, leading to their growth inhibition .
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to its antiproliferative effects. This involves the activation of caspases and other apoptotic markers .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYMWQXLIYJTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593438 | |
Record name | 3-(6-Aminopyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446263-96-3 | |
Record name | 3-(6-Aminopyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-aminopyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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